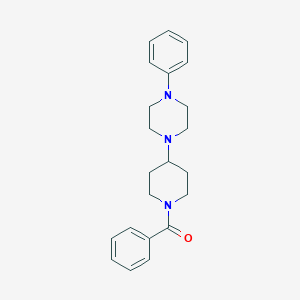METHANONE](/img/structure/B247402.png)
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group, a thienylcarbonyl group, and a piperidinyl group attached to a piperazine ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .
Analyse Des Réactions Chimiques
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with G-protein coupled receptors and ion channels .
Comparaison Avec Des Composés Similaires
[4-(4-PHENYLPIPERAZINO)PIPERIDINO](2-THIENYL)METHANONE can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Lacks the thienylcarbonyl and piperidinyl groups, resulting in different chemical and biological properties.
1-Phenyl-4-(phenylsulfonyl)piperazine: Contains a phenylsulfonyl group instead of the thienylcarbonyl group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C20H25N3OS |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C20H25N3OS/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2 |
Clé InChI |
LAOMZLZBSKUJDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azepanyl[1-(3,4-dimethoxybenzyl)-3-piperidyl]methanone](/img/structure/B247321.png)

![1-{[1-(2,3-Dimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247323.png)
![1-{[1-(3-Chlorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247325.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)

![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)

METHANONE](/img/structure/B247337.png)

![N~1~-[4-({3-[(4-PHENYLPIPERAZINO)CARBONYL]PIPERIDINO}SULFONYL)PHENYL]ACETAMIDE](/img/structure/B247351.png)
![(4-BENZYLPIPERIDINO)[1-(BENZYLSULFONYL)-3-PIPERIDYL]METHANONE](/img/structure/B247352.png)

